![molecular formula C14H15ClN4O4 B14005828 1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea CAS No. 72676-70-1](/img/structure/B14005828.png)
1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by its complex structure, which includes a urea moiety, a chloroethyl group, a pyrrolidinylphenyl group, and a nitroso group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” typically involves multiple steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with phosgene or a phosgene substitute.
Introduction of the Chloroethyl Group: This step involves the alkylation of the urea derivative with a chloroethylating agent.
Attachment of the Pyrrolidinylphenyl Group: This can be done through a nucleophilic substitution reaction.
Nitrosation: The final step involves the nitrosation of the compound using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of DNA alkylation and the mechanisms of DNA repair.
Medicine
In medicine, compounds of this class are investigated for their potential use in chemotherapy due to their ability to inhibit cancer cell growth.
Industry
In industry, it may be used in the development of pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
作用機序
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitroso group may also contribute to the compound’s reactivity and cytotoxicity.
類似化合物との比較
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat brain tumors and Hodgkin’s lymphoma.
Semustine (MeCCNU): Used in the treatment of gastrointestinal cancers.
Uniqueness
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosoureas
特性
CAS番号 |
72676-70-1 |
|---|---|
分子式 |
C14H15ClN4O4 |
分子量 |
338.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(20)8-11(13(18)21)9-2-4-10(5-3-9)16-14(22)19(17-23)7-6-15/h2-5,11H,6-8H2,1H3,(H,16,22) |
InChIキー |
DFTHABQFPUAXOF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


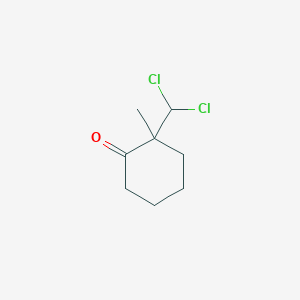

![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
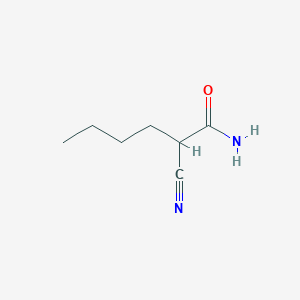

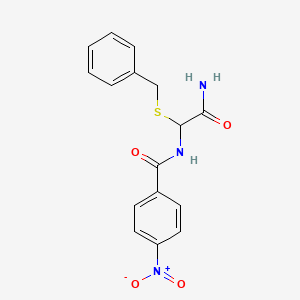
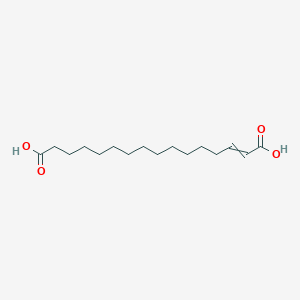

![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
![N-[5-bromo-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14005804.png)
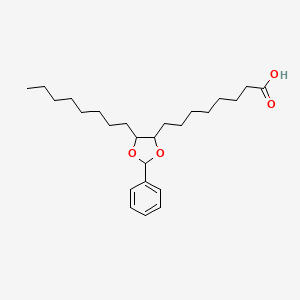
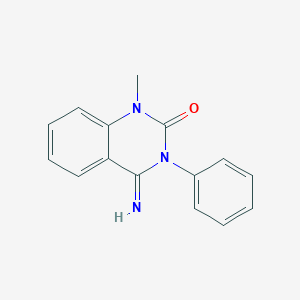
![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)
![(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14005818.png)
